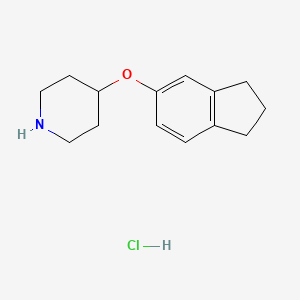

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C14H19NO•HCl and a molecular weight of 253.77 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Reaction conditions such as temperature, pressure, and the use of catalysts are adjusted to maximize yield and purity .

Analyse Des Réactions Chimiques

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic effects, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride can be compared with other similar compounds, such as:

Donepezil hydrochloride: Used in the treatment of Alzheimer’s disease, it has a similar indene structure but different functional groups.

Indole derivatives: These compounds share a similar aromatic structure and are used in various biological and medicinal applications.

The uniqueness of this compound lies in its specific combination of the indene and piperidinyl groups, which confer distinct chemical and biological properties .

Activité Biologique

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H20ClNO and a molecular weight of approximately 253.77 g/mol. Its structure features an indenyl group linked to a piperidinyl moiety via an ether bond, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| CAS Number | 1051919-39-1 |

| Storage Conditions | Room Temperature |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter receptors suggests possible applications in treating conditions like Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity against various bacterial strains. For instance, it has been compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Binding : Studies have demonstrated that the compound binds to various neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.

- Enzyme Inhibition : It may inhibit specific enzymes that play a role in inflammatory processes, further supporting its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection Study : A study published in Pharmacology Research assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated significant reductions in neuronal death and improvements in behavioral outcomes post-treatment.

- Antimicrobial Efficacy : In vitro evaluations showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics such as ciprofloxacin.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a robust anti-inflammatory effect.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether | C14H19NO | Different position of piperidine attachment |

| 2,3-Dihydro-1H-inden-5-yl 4-pyrrolidinyl ether | C14H19NO | Pyrrolidine instead of piperidine |

| 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)phenol | C16H21N | Contains methoxy groups and a phenolic structure |

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13;/h4-5,10,13,15H,1-3,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSQBZNHOHOPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-39-1 |

Source

|

| Record name | Piperidine, 4-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.